Hydrazobenzene, 4-methyl-N,N'-bis(methyldiphenylsilyl)-
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Overview
Description
Hydrazobenzene, 4-methyl-N,N'-bis(methyldiphenylsilyl)-, also known as MDBMSH, is an organic compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have interesting biochemical and physiological effects.
Scientific Research Applications
Hydrazobenzene, 4-methyl-N,N'-bis(methyldiphenylsilyl)- has been found to have potential applications in scientific research, particularly in the field of organic synthesis. This compound has been used as a reagent in various reactions, including the synthesis of heterocyclic compounds. Hydrazobenzene, 4-methyl-N,N'-bis(methyldiphenylsilyl)- has also been used as a catalyst in some reactions, demonstrating its potential as a versatile chemical tool.
Mechanism Of Action
The mechanism of action of Hydrazobenzene, 4-methyl-N,N'-bis(methyldiphenylsilyl)- is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various reactions with other molecules. This intermediate may be responsible for the compound's ability to act as a reagent and a catalyst.
Biochemical And Physiological Effects
Hydrazobenzene, 4-methyl-N,N'-bis(methyldiphenylsilyl)- has been found to have interesting biochemical and physiological effects. In some studies, this compound has been shown to exhibit antibacterial and antifungal activity, suggesting its potential as a therapeutic agent. Additionally, Hydrazobenzene, 4-methyl-N,N'-bis(methyldiphenylsilyl)- has been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
Hydrazobenzene, 4-methyl-N,N'-bis(methyldiphenylsilyl)- has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in various reactions. Additionally, Hydrazobenzene, 4-methyl-N,N'-bis(methyldiphenylsilyl)- is stable under normal lab conditions, allowing for long-term storage. However, there are also some limitations to the use of Hydrazobenzene, 4-methyl-N,N'-bis(methyldiphenylsilyl)- in lab experiments. This compound may be toxic in high concentrations, and its reactivity may make it difficult to control in some reactions.
Future Directions
For the study of Hydrazobenzene, 4-methyl-N,N'-bis(methyldiphenylsilyl)- include the development of new synthetic methods, investigation of potential therapeutic applications, and further study of its toxicity.
Synthesis Methods
Hydrazobenzene, 4-methyl-N,N'-bis(methyldiphenylsilyl)- is synthesized using a specific method that involves the reaction of 4-methylphenylhydrazine with chlorodimethylphenylsilane in the presence of a base. The reaction takes place in an organic solvent and is carried out under inert conditions. The resulting product is purified using column chromatography to obtain the pure compound.
properties
CAS RN |
15951-44-7 |
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Product Name |
Hydrazobenzene, 4-methyl-N,N'-bis(methyldiphenylsilyl)- |
Molecular Formula |
C39H38N2Si2 |
Molecular Weight |
590.9 g/mol |
IUPAC Name |
1,2-bis[methyl(diphenyl)silyl]-1-(4-methylphenyl)-2-phenylhydrazine |
InChI |
InChI=1S/C39H38N2Si2/c1-33-29-31-35(32-30-33)41(43(3,38-25-15-7-16-26-38)39-27-17-8-18-28-39)40(34-19-9-4-10-20-34)42(2,36-21-11-5-12-22-36)37-23-13-6-14-24-37/h4-32H,1-3H3 |
InChI Key |
FANXSGRLMGIEGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(N(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4)[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)N(N(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4)[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
synonyms |
4-Methyl-N,N'-bis(methyldiphenylsilyl)hydrazobenzene |
Origin of Product |
United States |
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